ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate
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Overview
Description
Ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate is a chemical compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring with an ethyl ester group
Mechanism of Action
Target of Action
Related compounds have been shown to interact with various receptors and enzymes, influencing cellular processes .
Mode of Action
It’s known that trifluoromethyl groups often enhance the lipophilicity and metabolic stability of pharmaceuticals, potentially improving their interaction with target proteins .
Biochemical Pathways
Related compounds have been shown to influence various biochemical pathways, leading to changes in cellular processes .
Pharmacokinetics
The compound’s predicted properties include a density of 1179±006 g/cm3, a boiling point of 2521±350 °C, and a vapor pressure of 002mmHg at 25°C . These properties may influence its absorption, distribution, metabolism, and excretion, thereby affecting its bioavailability.
Result of Action
Related compounds have been shown to induce various cellular responses .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the compound’s solubility in organic solvents such as ethanol, methanol, and dichloromethane may affect its delivery and absorption . Furthermore, its stability may be influenced by storage conditions, with a recommended storage temperature of -20°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The final step involves esterification with ethyl chloroformate to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
Ethyl 3,3,3-trifluoropyruvate: Another trifluoromethylated compound used in similar applications.
1-(2-Fluorophenethyl)-3-(3-(trifluoromethyl)phenyl)thiourea: Shares the trifluoromethyl group and phenyl ring, used in agrochemicals.
Berotralstat: A pharmaceutical compound with a trifluoromethyl group, used for treating hereditary angioedema.
Uniqueness
Ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate is unique due to its combination of a trifluoromethyl group, phenyl ring, and pyrazole ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
ethyl 3-[3-(trifluoromethyl)phenyl]-1H-pyrazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F3N2O2/c1-2-20-12(19)11-7-10(17-18-11)8-4-3-5-9(6-8)13(14,15)16/h3-7H,2H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZBSWLGAOQQJNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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